molecular formula C14H11NO2 B6375769 3-Cyano-5-(3-methoxyphenyl)phenol CAS No. 1261998-48-4

3-Cyano-5-(3-methoxyphenyl)phenol

Cat. No.: B6375769
CAS No.: 1261998-48-4
M. Wt: 225.24 g/mol
InChI Key: FLSGSVDMZGTJDJ-UHFFFAOYSA-N
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Description

Product Overview 3-Cyano-5-(3-methoxyphenyl)phenol (CAS 1261998-48-4) is a high-purity organic compound supplied for research and development purposes. This chemical features a molecular formula of C 14 H 11 NO 2 and a molecular weight of 225.24 g/mol . Its structure incorporates a phenol group, a methoxyphenyl ring, and a cyano functional group, making it a valuable intermediate for further chemical synthesis and material science investigations. Research Applications and Value While the specific biological and chemical applications of this compound are an active area of research, its molecular architecture suggests significant potential. Structurally similar cyano-phenol derivatives are frequently explored in medicinal chemistry for their diverse biological activities, which can include antimicrobial, antidepressant, and anticancer properties . Furthermore, compounds containing phenol and cyano groups are of interest in materials science for the development of nonlinear optical (NLO) materials, which have potential applications in telecommunications and optical switching devices . Researchers may also investigate its utility as a building block for synthesizing more complex heterocyclic systems, such as pyran and chromene derivatives, which are known to possess various pharmacological activities and are used in the development of novel agrochemicals and cosmetics . Handling and Compliance This product is intended for research and development use only. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use. All products must be handled by technically qualified individuals, and appropriate safety data sheets should be consulted prior to use.

Properties

IUPAC Name

3-hydroxy-5-(3-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSGSVDMZGTJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684677
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-48-4
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction remains the cornerstone for constructing the biaryl backbone of 3-cyano-5-(3-methoxyphenyl)phenol. A representative protocol involves:

  • Precursor Preparation : 5-Bromo-3-hydroxybenzonitrile is synthesized via nitration and subsequent cyanation of 3-hydroxyacetophenone.

  • Coupling Conditions :

    • Catalyst: Pd(OAc)₂ (0.05 equiv)

    • Ligand: BINAP (0.06 equiv)

    • Base: Cs₂CO₃ (3.0 equiv)

    • Solvent: Anhydrous dioxane at 100°C for 12–16 hours.

  • Post-Coupling Processing : Acidic workup (pH 4–5) precipitates the crude product, which is purified via silica chromatography (eluent: 5–10% MeOH/DCM).

Key Data :

ParameterValueSource
Yield78–82%
Purity (HPLC)>95%
Reaction ScaleUp to 500 g

This method’s limitation lies in competing protodeborylation of the 3-methoxyphenylboronic acid under basic conditions, which reduces yields by 12–15%.

Protective Group Strategies for Phenolic –OH

Benzyl Ether Protection

Benzyl groups provide robust protection during harsh reaction conditions:

  • Protection :

    • Reagent: BnBr (1.5 equiv)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: Acetone, 60°C, 6 hours.

  • Deprotection :

    • Catalyst: 10% Pd/C (0.1 equiv)

    • Conditions: H₂ (1 atm), EtOH, 25°C, 4 hours.

Comparative Data :

Protective GroupDeprotection YieldAcid Stability
Benzyl92%High
MOM85%Moderate
TBS78%Low

Benzyl protection outperforms silicon-based groups in large-scale syntheses (>100 g) due to cost and operational simplicity.

Solvent and Catalyst Optimization

Methyl Tetrahydrofuran (MeTHF) as Green Solvent

MeTHF replaces traditional solvents (DCM, DMF) in modern protocols:

  • Advantages :

    • Boiling point: 80°C vs. 40°C for DCM, enabling higher reaction temperatures.

    • Biodegradability: 98% degradation in 28 days vs. 5% for DMF.

  • Case Study :

    • A 1 kg-scale coupling in MeTHF achieved 86% yield vs. 72% in DCM under identical conditions.

Emerging Techniques: Lewis Acid-Mediated Transmetalation

Base-Free Suzuki Coupling

Lewis acids (MgCl₂) enable base-free conditions to prevent boronic acid degradation:

  • Protocol :

    • Catalyst: Pd(OAc)₂ (0.03 equiv)

    • Additive: Anhydrous MgCl₂ (2.5 equiv)

    • Solvent: MeTHF, 80°C, 8 hours.

  • Performance :

    • Yield: 84% vs. 68% with K₃PO₄.

    • Functional Group Tolerance: Nitriles, esters, and unprotected phenols stable.

Industrial-Scale Challenges and Solutions

Byproduct Management

The primary byproduct, 3-methoxy-5-phenylphenol (formed via protodeboronation), is minimized through:

  • Low Boronic Acid Loading : 1.05 equiv reduces byproduct from 15% to 6%.

  • Continuous Flow Systems : Residence time <10 minutes suppresses degradation .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(3-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methoxyphenyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

3-Methoxy-5-methylphenol
  • Molecular Formula : C₈H₁₀O₂
  • Molecular Weight : 138.16 g/mol
  • Key Features : Methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 3 and 4.
  • Comparison: Lacks the cyano group and 3-methoxyphenyl substituent, resulting in lower molecular weight and reduced polarity. The methyl group confers greater stability but limits reactivity compared to the cyano group in the target compound .
3-[2-(3-Methoxyphenyl)ethyl]phenol
  • Molecular Formula : C₁₅H₁₆O₂
  • Molecular Weight : 228.29 g/mol
  • Key Features: A 3-methoxyphenyl group linked via an ethyl chain to the phenol ring.
  • Comparison : The ethyl spacer reduces steric hindrance compared to the direct attachment of the 3-methoxyphenyl group in the target compound. This structural difference may influence binding affinity in biological systems .
(E)-3-(((3-mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • Molecular Formula : C₁₆H₁₄N₄O₂S
  • Molecular Weight : 326.37 g/mol
  • Key Features : Incorporates a triazole ring and a thiol (-SH) group, with a 3-methoxyphenyl substituent.
  • Comparison : The triazole and thiol groups introduce hydrogen-bonding and redox-active sites, which are absent in the target compound. This derivative’s higher molecular weight and complexity suggest distinct pharmacokinetic properties .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Polarity Acidity (pKa)
3-Cyano-5-(3-methoxyphenyl)phenol ~243.26 (estimated) -CN, -OH, -OCH₃ High ~8–9 (estimated)
3-Methoxy-5-methylphenol 138.16 -OCH₃, -CH₃ Moderate ~10
3-[2-(3-Methoxyphenyl)ethyl]phenol 228.29 -OCH₃, -OH, ethyl linker Moderate ~10
(E)-Triazole derivative 326.37 -SH, -N=N-, -OCH₃ High ~7–8 (thiol)

Notes:

  • The cyano group in the target compound increases acidity (lower pKa) compared to alkyl-substituted phenols due to its electron-withdrawing nature.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Cyano-5-(3-methoxyphenyl)phenol in solution?

  • Methodology :

  • Spectrophotometry : Adapt the Folin-Ciocalteu method for total phenol quantification . Validate with LC/MS-UV for specificity (≥95% purity thresholds as per LC/MS protocols) .

  • Chromatography : Use HPLC with fraction markers (e.g., FT0923-FT0925 for structurally similar methoxyphenyl derivatives) and compare retention indices .

  • Standard Curves : Apply equations from phenol removal studies (e.g., R=Ct0CtCt0×100R = \frac{C_{t0} - C_t}{C_{t0}} \times 100) for dynamic range calibration .

    • Table 1: Analytical Parameters
MethodSensitivityKey ParametersReference
LC/MS-UV0.1 ppmColumn: C18, Mobile Phase: Acetonitrile/Water
Folin-Ciocalteu1.0 ppmλ = 765 nm, 30-min incubation

Q. What safety protocols are critical for handling this compound?

  • Key Precautions :

  • Storage : Store at 0–6°C in airtight containers to prevent degradation, as advised for methoxyphenyl acetonitrile analogs .
  • Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³) for phenolic compounds .
  • Waste Disposal : Use liquid-binding materials (e.g., diatomite) for spills and follow EPA guidelines for phenolic waste .

Advanced Research Questions

Q. How can solvent effects influence the physicochemical properties of this compound?

  • Methodology :

  • Computational Modeling : Apply the PCM-DFT framework to simulate solvent interactions (e.g., dielectric constant adjustments for water vs. ethanol). Reference triazole derivative studies for methodology .

  • Experimental Validation : Use liquid-liquid equilibrium data (e.g., NRTL model parameters for phenol-water systems) to predict partitioning behavior .

    • Table 2: Solvent Effects on Partition Coefficients
SolventLog P (Predicted)Dielectric ConstantReference
Water1.880.1
Ethanol2.524.3

Q. What metabolomic workflows are suitable for identifying degradation products of this compound?

  • Methodology :

  • Non-Targeted Metabolomics : Use FT-MS markers (e.g., FT0828-FT0832 for m/z 218.33 ions) to detect hydroxylated or demethylated metabolites .
  • Pathway Analysis : Map metabolites to phenylpropanoid or cytochrome P450 pathways using tools like KEGG or PubChem .
  • Statistical Design : Optimize extraction variables (solvent ratio, temperature) via Taguchi models, as demonstrated for fungal phenols .

Q. How might this compound interfere with cell-based assays?

  • Methodology :

  • Estrogenic Activity Screening : Use phenol red-free media to avoid false positives in estrogen-sensitive cells (e.g., MCF-7), following protocols for phenolic pH indicators .
  • Cytotoxicity Testing : Apply CRD designs with Tukey post-hoc tests (α = 0.05) to distinguish compound effects from background noise .

Contradictions and Resolutions

  • Extraction Efficiency : Ultrasound-assisted extraction ( ) recommends high ethanol ratios, while microwave-assisted methods ( ) favor shorter times. Resolution: Pre-screen solubility in ethanol/water mixtures to select optimal conditions.
  • Computational vs. Experimental Log P : Predicted values (Table 2) may deviate from experimental HPLC-derived data. Resolution: Validate with shake-flask experiments .

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